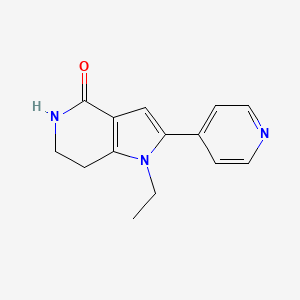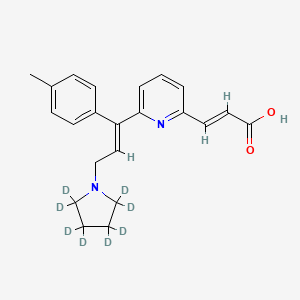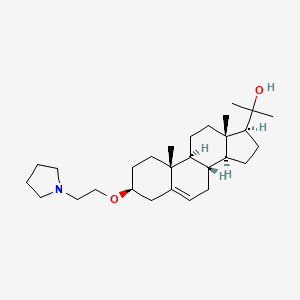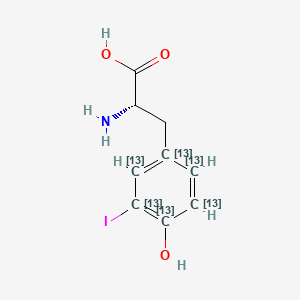
3-Iodo-tyrosine-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Tyr(3-I)-OH-13C6, also known as 3-iodo-L-tyrosine-13C6, is a labeled derivative of 3-iodo-L-tyrosine. This compound is a potent inhibitor of tyrosine hydroxylase, an enzyme crucial in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. The incorporation of the 13C6 isotope makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr(3-I)-OH-13C6 typically involves the iodination of L-tyrosine-13C6. The process begins with the protection of the amino and carboxyl groups of L-tyrosine-13C6, followed by the introduction of an iodine atom at the 3-position of the aromatic ring. The final step involves deprotection to yield the desired product.
Industrial Production Methods: Industrial production of H-Tyr(3-I)-OH-13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of automated synthesis and purification systems enhances the efficiency and reproducibility of the production process.
Types of Reactions:
Oxidation: H-Tyr(3-I)-OH-13C6 can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: The iodine atom can be reduced to yield deiodinated tyrosine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used in the presence of appropriate catalysts.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学的研究の応用
H-Tyr(3-I)-OH-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of labeled peptides and proteins.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of tyrosine in biological systems.
Medicine: Utilized in the study of diseases related to catecholamine biosynthesis, such as Parkinson’s disease and hypertension.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting tyrosine hydroxylase.
作用機序
H-Tyr(3-I)-OH-13C6 exerts its effects by inhibiting tyrosine hydroxylase, the enzyme responsible for the conversion of tyrosine to L-DOPA, a precursor of catecholamines. The iodine atom at the 3-position of the aromatic ring interferes with the enzyme’s active site, preventing the hydroxylation of tyrosine. This inhibition leads to a decrease in the production of catecholamines, affecting various physiological processes.
類似化合物との比較
3-Iodo-L-tyrosine: The non-labeled version of H-Tyr(3-I)-OH-13C6, used in similar applications but without the isotopic labeling.
L-Tyrosine: The parent compound, a naturally occurring amino acid involved in protein synthesis and neurotransmitter production.
3-Nitro-L-tyrosine: Another derivative of L-tyrosine, used as a marker for oxidative stress and nitration in biological systems.
Uniqueness: H-Tyr(3-I)-OH-13C6 is unique due to its isotopic labeling, which allows for precise tracing and quantification in metabolic studies. The presence of the iodine atom also provides a specific site for further chemical modifications, making it a versatile tool in various research applications.
特性
分子式 |
C9H10INO3 |
|---|---|
分子量 |
313.04 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i1+1,2+1,3+1,5+1,6+1,8+1 |
InChIキー |
UQTZMGFTRHFAAM-DXQQUZLMSA-N |
異性体SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C[C@@H](C(=O)O)N)I)O |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


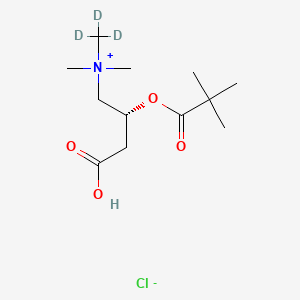
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)

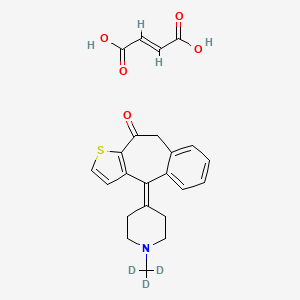
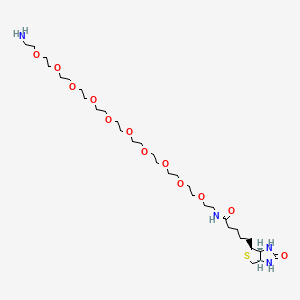
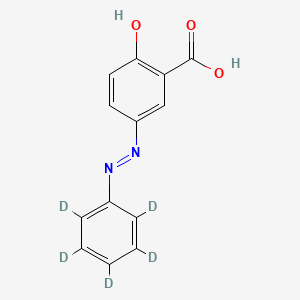
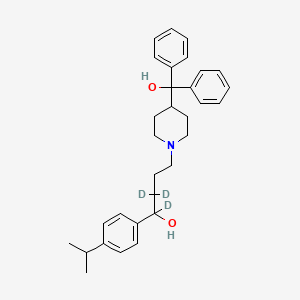
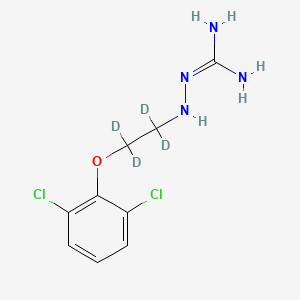


![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
